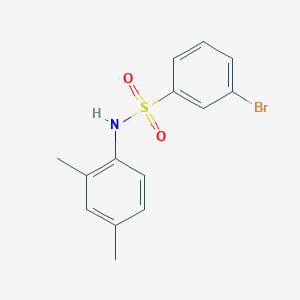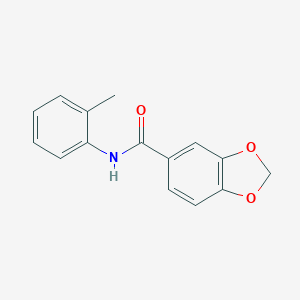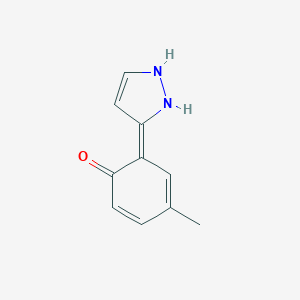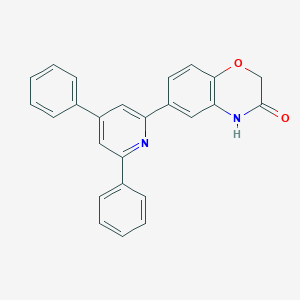
3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide involves the inhibition of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. CA IX is overexpressed in hypoxic regions of tumors as a result of the activation of hypoxia-inducible factor 1 (HIF-1). Inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide are primarily related to its inhibition of CA IX. Inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy. Additionally, CA IX has been implicated in the regulation of cell proliferation, migration, and invasion, suggesting that inhibition of CA IX by 3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide may have antitumor effects beyond its ability to modulate the tumor microenvironment.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide in lab experiments is its selectivity for CA IX. This allows for the specific targeting of hypoxic regions of tumors, which can enhance the effectiveness of chemotherapy and radiation therapy. However, one limitation of using 3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is its potential toxicity to normal tissues that express CA IX, such as the gastrointestinal tract and kidneys.
Future Directions
For the study of 3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide include the development of more potent and selective inhibitors of CA IX, as well as the investigation of its potential as a diagnostic tool for imaging hypoxic tumors using PET. Additionally, the use of 3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide in combination with other anticancer agents, such as chemotherapy and radiation therapy, should be explored to determine its potential as a therapeutic agent for the treatment of cancer.
Synthesis Methods
The synthesis of 3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then brominated using N-bromosuccinimide (NBS) to obtain 3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide.
Scientific Research Applications
3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit CA IX, which is overexpressed in hypoxic regions of tumors. Inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy. Additionally, 3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide has been investigated for its potential as a diagnostic tool for imaging hypoxic tumors using positron emission tomography (PET).
properties
Product Name |
3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C14H14BrNO2S |
Molecular Weight |
340.24 g/mol |
IUPAC Name |
3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-6-7-14(11(2)8-10)16-19(17,18)13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 |
InChI Key |
DXTHKOUAFFHGLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)


![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)




![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)


![(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B270330.png)